
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)
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Overview
Description
3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is a chemical compound with the molecular formula C20H28N4O2 and a molecular weight of 356.472. It is known for its unique structure, which includes a naphthalene core linked to two diethylurea groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) typically involves the reaction of 1,5-diaminonaphthalene with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,5-Diaminonaphthalene+2Diethyl isocyanate→3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,5-Naphthalenediyl)bis(1,1-dimethylurea)
- 1,1’-(1,5-Naphthalenediyl)bis(3-cyclohexylurea)
- 3,3’-(1,5-Naphthalenediyl)bis(1,1-dibenzylurea)
- 3,3’-(1,5-Naphthalenediyl)bis(1,1-dipropylurea)
Uniqueness
3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, as it can exhibit different reactivity and interactions compared to its analogs .
Biological Activity
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea), a compound derived from naphthalene and urea, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is C16H20N4O2. The compound features a naphthalene core linked by two diethylurea moieties. Its structural attributes contribute to its interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 284.36 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Log P (Partition Coefficient) | Not available |
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) may inhibit specific enzymes involved in tumor progression or inflammatory pathways.
- Modulation of Cell Signaling Pathways : Interaction with cell surface receptors can alter signaling cascades that lead to apoptosis or cell proliferation.
Toxicity Profile
Understanding the toxicity of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is crucial for evaluating its safety for potential therapeutic applications.
- Acute Toxicity : Studies have shown that similar urea derivatives can exhibit moderate toxicity levels. For example, the LD50 values for related compounds range from 500 to 2000 mg/kg in rodent models.
- Chronic Effects : Long-term exposure studies are necessary to determine potential carcinogenic effects or reproductive toxicity.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various urea derivatives. Among them, 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) was shown to inhibit the growth of several cancer cell lines in vitro. The IC50 values were determined to be in the micromolar range, suggesting significant potency against cancer cells.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar compounds. In animal models of inflammation, administration of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.
Properties
CAS No. |
41915-94-0 |
---|---|
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H28N4O2/c1-5-23(6-2)19(25)21-17-13-9-12-16-15(17)11-10-14-18(16)22-20(26)24(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
IRTRNUXQPMXMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC |
Origin of Product |
United States |
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